Alpha-calcitonin gene-related peptide (33-37) (rat) is a truncated form of the alpha-calcitonin gene-related peptide, which is a neuropeptide involved in various physiological processes. This peptide consists of the last five amino acids of the full-length alpha-calcitonin gene-related peptide, which is a 37-amino acid peptide. The primary source of alpha-calcitonin gene-related peptide is the dorsal root ganglia of sensory neurons, where it plays a crucial role in pain modulation and vasodilation.
Classification: Alpha-calcitonin gene-related peptide (33-37) is classified as a neuropeptide and belongs to the calcitonin family of peptides, which also includes calcitonin and beta-calcitonin gene-related peptide. Its structure and function are closely related to those of the full-length alpha-calcitonin gene-related peptide, with significant implications in neurobiology and pharmacology.
The synthesis of alpha-calcitonin gene-related peptide (33-37) typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support, facilitating purification and yield optimization. The process involves:
The technical details surrounding SPPS allow for high purity and yield, making it suitable for research applications involving this neuropeptide .
The molecular structure of alpha-calcitonin gene-related peptide (33-37) consists of five amino acids, specifically:
The data regarding its molecular weight and specific structural conformations are essential for understanding its interactions with receptors .
Alpha-calcitonin gene-related peptide (33-37) can participate in several biochemical reactions, primarily involving its interaction with receptors in target tissues. Key reactions include:
The technical details surrounding these reactions highlight the importance of receptor specificity and the physiological outcomes of such binding events .
The mechanism of action for alpha-calcitonin gene-related peptide (33-37) involves its interaction with specific receptors on target cells:
Data from studies indicate that these mechanisms contribute significantly to the physiological roles attributed to alpha-calcitonin gene-related peptide in both peripheral and central nervous systems .
Alpha-calcitonin gene-related peptide (33-37) exhibits several notable physical and chemical properties:
Relevant analyses often include studies on degradation pathways under various conditions to ensure reliability in experimental settings .
Alpha-calcitonin gene-related peptide (33-37) has several scientific applications:
These applications underscore its significance in both basic research and potential therapeutic contexts .
The rat alpha-calcitonin gene-related peptide (α-CGRP) fragment 33-37 represents the extreme C-terminal pentapeptide segment of the full-length 37-amino acid neuropeptide. Its primary sequence is Val-Gly-Ser-Glu-Ala-Phe-NH₂ [4] [8]. This fragment retains two critical post-translational modifications characteristic of the intact peptide: a C-terminal phenylalanine amidation and a free N-terminus at Val³³. The amidation is an absolute structural requirement for biological activity, as deamidation eliminates receptor binding capability by disrupting electrostatic interactions with the receptor’s extracellular domain [5] [8].
The pentapeptide’s chemical formula is C₂₇H₄₁N₇O₉, with a molecular weight of 607.67 Da [4]. Unlike the N-terminal region (residues 1-7) of full-length α-CGRP, this fragment lacks the disulfide bridge between Cys² and Cys⁷, which is essential for receptor activation but not for receptor binding. The linear structure of α-CGRP(33-37) contrasts sharply with the constrained ring structure of the N-terminal domain, resulting in distinct conformational dynamics and receptor interaction mechanisms [1] [5].
Table 1: Structural and Chemical Properties of Rat α-CGRP(33-37)
Property | Specification |
---|---|
Primary Sequence | Val-Gly-Ser-Glu-Ala-Phe-NH₂ |
Molecular Formula | C₂₇H₄₁N₇O₉ |
Molecular Weight | 607.67 Da |
N-terminal Residue | Valine (Val³³) |
C-terminal Modification | Phenylalanine Amidation |
Disulfide Bonds | Absent |
Isoelectric Point (pI) | ~5.5 (Calculated) |
The C-terminal 33-37 sequence exhibits significant evolutionary conservation among mammals, reflecting its functional importance. Rat α-CGRP(33-37) (Val-Gly-Ser-Glu-Ala-Phe-NH₂) is identical to mouse, porcine, and canine isoforms at these positions [4]. However, notable interspecies variations occur in other regions of the peptide. For example, rabbit intestinal CGRP (homologous to human β-CGRP) contains Glu³⁵ instead of Lys³⁵ found in human β-CGRP, while human α-CGRP differs from rat at three positions (residues 3, 22, 25) outside the 33-37 fragment [7] [8]. Crucially, rat and mouse α-CGRP share 100% sequence identity across all 37 residues, making them pharmacologically interchangeable in experimental models [9].
Comparative analysis reveals divergent conservation patterns between α- and β-CGRP isoforms. Human α-CGRP(33-37) (Val-Gly-Ser-Lys-Ala-Phe-NH₂) differs from rat at position 36, where lysine replaces glutamate [10]. This single substitution alters the fragment’s electrostatic profile, as glutamate contributes a negative charge while lysine provides a positive charge at physiological pH. Despite this variation, the hydrophobic C-terminal Phe³⁷ and the adjacent Ala³⁶ remain absolutely conserved across all known mammalian CGRP sequences, underscoring their critical role in receptor interaction [4] [7] [10].
Table 2: Comparative Sequence Analysis of α-CGRP(33-37) Across Species
Species | 33-37 Sequence | Divergence from Rat | Conservation Status |
---|---|---|---|
Rat | VGSEA-NH₂ | Reference | Full conservation |
Mouse | VGSEA-NH₂ | None | 100% identical to rat |
Porcine | VGSEA-NH₂ | None | 100% identical to rat |
Canine | VGSEA-NH₂ | None | 100% identical to rat |
Human α-CGRP | VGSKA-NH₂ | E36K substitution | Phe³⁷ and Ala³⁶ conserved |
Human β-CGRP | VGSKA-NH₂ | E36K substitution | Phe³⁷ and Ala³⁶ conserved |
Rabbit | VGSEA-NH₂ | None | Homologous to human β-CGRP |
The 33-37 fragment resides within the C-terminal domain (residues 28-37) of full-length α-CGRP, which adopts a flexible structure characterized by two β-turn motifs between residues 28-30 and 33-34 [1] [2]. While the N-terminal ring (residues 1-7) and central α-helix (residues 8-18) govern receptor activation, the C-terminal domain, particularly residues 33-37, facilitates initial receptor docking via hydrophobic and electrostatic interactions. Biochemical studies confirm that α-CGRP(33-37) itself lacks stable secondary structure in isolation but contributes to the conformational stability of the larger C-terminal epitope (residues 27-37) when integrated into the full-length peptide [1] [5].
The conserved hydrophobic Phe³⁷ anchors the peptide to the receptor’s extracellular domain through van der Waals interactions with a hydrophobic pocket in the receptor activity-modifying protein 1 (RAMP1) subunit of the CGRP receptor complex [5] [8]. Adjacent residues, particularly Glu³⁵ in rat and Lys³⁶ in humans, form ionic bonds with complementary charged residues on the calcitonin receptor-like receptor (CLR). Mutational studies demonstrate that alanine substitution at Phe³⁷ reduces receptor binding affinity by >95%, while amidation removal abolishes activity entirely, confirming their indispensable roles [4] [8].
Furthermore, the C-terminal domain’s flexibility enables conformational adaptation upon receptor binding. Nuclear magnetic resonance (NMR) analyses of C-terminal fragments (e.g., α-CGRP(23-37)) reveal increased structural ordering upon interaction with receptor components, suggesting that residues 33-37 undergo induced-fit conformational changes during complex formation [1] [10]. This adaptability contrasts with the rigid N-terminal ring but is essential for high-affinity binding to the heterogeneous CGRP receptor complex (CLR/RAMP1/RCP).
Table 3: Functional Contributions of Key Residues in Rat α-CGRP(33-37)
Residue | Position | Chemical Property | Functional Role | Consequence of Mutation |
---|---|---|---|---|
Val³³ | 33 | Hydrophobic | N-terminal anchoring | Reduced receptor affinity |
Gly³⁴ | 34 | Structurally neutral | Permits backbone flexibility | Altered conformational dynamics |
Ser³⁵ | 35 | Polar uncharged | Potential H-bonding with receptor | Moderate affinity loss |
Glu³⁶ | 36 | Anionic | Ionic interaction with receptor | Significant affinity reduction |
Ala³⁷ | 37 | Hydrophobic | Stabilizes Phe³⁸ orientation | Moderate affinity reduction |
Phe³⁸-NH₂ | 38 | Hydrophobic/Amidated | Primary receptor anchoring | Near-complete activity loss |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7